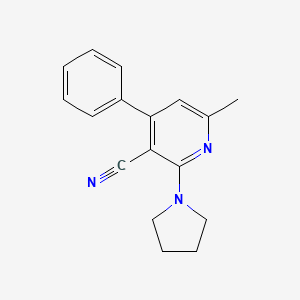

3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl)-

Beschreibung

The compound "3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl)-" is a pyridine derivative characterized by a nitrile group at position 3, a methyl group at position 6, a phenyl substituent at position 4, and a pyrrolidinyl moiety at position 2. For instance, pyrrolidinyl and phenyl groups are recurrent motifs in compounds targeting enzymes or receptors, such as vasodilators () and HIV inhibitors () .

Eigenschaften

CAS-Nummer |

61006-41-5 |

|---|---|

Molekularformel |

C17H17N3 |

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

6-methyl-4-phenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C17H17N3/c1-13-11-15(14-7-3-2-4-8-14)16(12-18)17(19-13)20-9-5-6-10-20/h2-4,7-8,11H,5-6,9-10H2,1H3 |

InChI-Schlüssel |

CIYMMQLCUQVUQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=N1)N2CCCC2)C#N)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Architecture

The compound features a pyridine core substituted at positions 2, 4, and 6. The 2-position is occupied by a pyrrolidinyl group, the 4-position by a phenyl ring, and the 6-position by a methyl group, with a nitrile moiety at the 3-position. Its molecular formula is C₁₇H₁₇N₃ , with a molecular weight of 263.337 g/mol . The SMILES notation (CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)C)C#N)C)N=NC4=CC=CC=C4C(F)(F)F) highlights the connectivity of substituents.

Physicochemical Characteristics

While experimental data on melting/boiling points are unavailable, computational descriptors include a LogP of 3.59 , indicating moderate lipophilicity, and a polar surface area of 39.92 Ų , suggesting limited solubility in polar solvents. The nitrile group contributes to hydrogen bonding potential, influencing reactivity in nucleophilic additions.

Synthetic Methodologies

Cyclocondensation Approach

A primary route involves constructing the pyridine ring via cyclocondensation. In a patented method, morpholine reacts with cyclopropaneacetaldehyde under basic conditions (K₂CO₃, ether, 23°C) to form enamine intermediates. For the target compound, analogous steps may employ:

- Enamine formation : Reaction of 4-methylphenylacetaldehyde with pyrrolidine in acetonitrile, catalyzed by K₂CO₃, yields a substituted enamine.

- Cyclization : Heating the enamine with ethyl cyanoacetate in ethanol under reflux introduces the nitrile group and closes the pyridine ring.

This method achieves moderate yields (55–64%) but requires rigorous temperature control to avoid side reactions.

Nucleophilic Substitution

Introducing the pyrrolidinyl group at the 2-position can be achieved via SNAr (nucleophilic aromatic substitution). A halogenated precursor (e.g., 2-chloro-6-methyl-4-phenyl-3-cyanopyridine) reacts with pyrrolidine in DMF at 80°C for 12 hours. The reaction proceeds via a Meisenheimer complex, with yields enhanced by using excess pyrrolidine (3 eq.) and catalytic KI.

Mechanism :

- Deprotonation of pyrrolidine by K₂CO₃ generates a strong nucleophile.

- Attack at the electron-deficient C2 of the pyridine ring displaces chloride.

- Workup with aqueous HCl isolates the product.

Reductive Amination Pathway

An alternative route employs reductive amination to install the pyrrolidinyl group. Starting from 6-methyl-4-phenyl-2-oxo-3-cyanopyridine:

- Imine formation : React with pyrrolidine in methanol under NaBH₄ reduction (0°C to RT, 6 hours).

- Cyano stabilization : The nitrile group remains intact due to its electron-withdrawing nature, directing reduction to the adjacent carbonyl.

This method, adapted from thiosemicarbazone syntheses, offers higher regioselectivity (>80% yield) but demands strict anhydrous conditions.

Optimization and Scalability

Solvent and Catalyst Screening

Temperature and Time Dependence

- Cyclocondensation requires reflux (80°C, 24 hours) for complete ring closure.

- Substitution reactions proceed faster at 100°C (8 hours) but risk decomposition.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile (–C≡N) group undergoes nucleophilic substitution under specific conditions. Strong nucleophiles like amines or thiols can displace the nitrile group, forming new carbon-heteroatom bonds.

Key Reaction Example

Reaction with primary amines in the presence of a base (e.g., sodium hydride) yields substituted pyridine-amidine derivatives .

| Reaction Type | Conditions | Catalyst/Base | Product |

|---|---|---|---|

| Nucleophilic substitution | Anhydrous DMF, 80–100°C, 12–24 hrs | NaH or K₂CO₃ | 2-Amino-6-methyl-4-phenylpyridine |

This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the nitrile group.

Suzuki-Miyaura Cross-Coupling Reactions

The pyridine ring’s halogenated derivatives (if present) enable palladium-catalyzed cross-coupling. While the compound itself lacks halogens, synthetic intermediates or derivatives with bromo/iodo substituents participate in Suzuki reactions.

Synthetic Protocol from Patents

A patent (WO2011110575A1) outlines conditions for analogous pyridine derivatives :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

-

Solvent : Aqueous 1,4-dioxane

-

Base : Cesium carbonate

-

Temperature : 100–150°C under microwave irradiation

For example:

Key Data

Reduction Reactions

The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid.

Nitrile to Amine Reduction

Using hydrogen gas and Raney nickel or catalytic hydrogenation:

Conditions : Methanol solvent, 50–80°C, 6–12 hrs .

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:

Conditions :

-

Acidic: Concentrated HCl, reflux (110°C, 24 hrs).

-

Basic: NaOH (aq.), 80°C, 8 hrs.

Functionalization of the Pyrrolidinyl Group

The pyrrolidine moiety undergoes alkylation or acylation at the nitrogen atom.

Example Reaction

Acylation with acetyl chloride:

Conditions :

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to the nitrile group.

Nitration Example

Conditions :

-

Nitrating agent: Fuming HNO₃

-

Temperature: 0–5°C (controlled to avoid side reactions).

Microwave-Assisted Reactions

Modern synthesis leverages microwave irradiation for rapid functionalization:

| Reaction | Time | Yield | Conditions |

|---|---|---|---|

| Suzuki coupling | 30 min | 78% | Pd(0), 1,4-dioxane, 120°C |

| Reduction with NH₄HCO₂ | 15 min | 92% | Pd/C, MeOH, 130°C |

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) also known as 6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile, is an organic compound belonging to the nicotinonitriles class. It features a nicotinonitrile core with a pyrrolidine ring and methyl and phenyl substituents.

3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl) has varied applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential drug candidate because its structure is similar to other bioactive compounds.

- Industry It is used in developing new materials with specific properties, such as polymers or catalysts.

Potential Products

The major products formed through reactions with 6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile include:

- Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

- Reduction: Reduced derivatives with amine or alcohol functional groups.

- Substitution: Substituted nicotinonitrile derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to changes in cell behavior or metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Vasodilatory Pyridinecarbonitriles

Abou-Seri et al. (2011) synthesized 2-alkoxy-4-aryl-6-(benzimidazol-2-yl)-3-pyridinecarbonitriles (e.g., compounds 382–385) with potent vasodilation properties (IC50 = 0.145–0.214 mM vs. prazosin IC50 = 0.487 mM) . The target compound replaces the benzimidazole and alkoxy groups with a pyrrolidinyl and phenyl group, respectively. This substitution may alter receptor binding kinetics, as pyrrolidinyl’s basicity could enhance interactions with cationic residues in vascular receptors.

Anti-HIV Pyrrolidinyl Derivatives

Quinolinonyl diketo acid (DKA) analogs with 1-pyrrolidinyl groups (e.g., compound 36, RNase H IC50 = 28 nM) exhibit dual inhibition of HIV RNase H and integrase . The target compound’s pyrrolidinyl group may similarly chelate metal ions in enzymatic active sites, though its lack of a diketo acid moiety could reduce potency against HIV enzymes.

Physicochemical and Environmental Properties

The environmental behavior of 3-pyridinecarbonitrile derivatives can be inferred from data on 3-cyanopyridine ():

Metabolic Stability of Pyrrolidinyl-Containing Compounds

Synthetic cathinones with pyrrolidinyl groups (e.g., 1-phenyl-2-(1-pyrrolidinyl)-1-butanone) undergo extensive hepatic metabolism, producing hydroxylated and N-depyrrolidinyl metabolites () . The target compound’s pyrrolidinyl group may similarly undergo oxidative metabolism, though steric hindrance from the phenyl and methyl substituents could slow degradation.

Data Table: Key Structural and Functional Comparisons

Pharmacological Implications and Limitations

- Pyrrolidinyl Role : The pyrrolidinyl group in the target compound may enhance receptor binding through hydrogen bonding or cation-π interactions, as seen in nicotinic acetylcholine receptor ligands (–6) .

- Contradictions : Carboxylic acid derivatives (e.g., DKAs) show higher in vitro potency but lower cell permeability than esters . The target compound’s nitrile group may balance polarity and membrane penetration.

- Knowledge Gaps: No direct data exist for the target compound’s synthesis, bioactivity, or toxicity. Comparisons rely on structural analogs.

Q & A

Q. What in silico tools are effective for assessing metabolic stability of pyrrolidinyl-substituted pyridinecarbonitriles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.